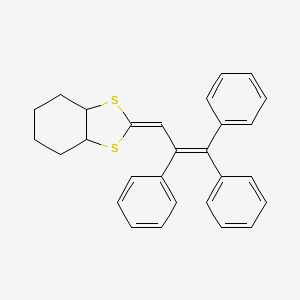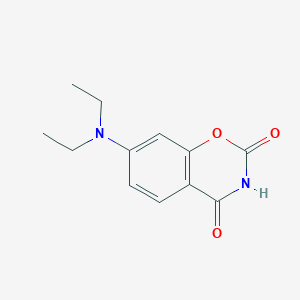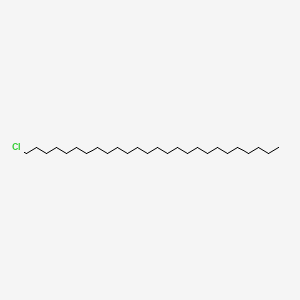![molecular formula C26H23NO2 B14629944 [1,1'-Biphenyl]-4-amine, N,N-bis(4-methoxyphenyl)- CAS No. 55087-76-8](/img/structure/B14629944.png)
[1,1'-Biphenyl]-4-amine, N,N-bis(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-4-amine, N,N-bis(4-methoxyphenyl)- is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two phenyl rings connected by a single bond, with an amine group attached to one of the phenyl rings and two methoxyphenyl groups attached to the nitrogen atom of the amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-amine, N,N-bis(4-methoxyphenyl)- typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between bromobenzene and phenylboronic acid in the presence of a palladium catalyst.
Introduction of Amine Group: The amine group can be introduced through a nucleophilic substitution reaction using aniline and a suitable leaving group, such as a halide.
Attachment of Methoxyphenyl Groups: The methoxyphenyl groups can be attached to the nitrogen atom of the amine group through a nucleophilic aromatic substitution reaction using 4-methoxyphenyl halides.
Industrial Production Methods
Industrial production of [1,1’-Biphenyl]-4-amine, N,N-bis(4-methoxyphenyl)- may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amine groups.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are typically employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1,1’-Biphenyl]-4-amine, N,N-bis(4-methoxyphenyl)- is used as a building block for the synthesis of more complex molecules
Biology
The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays and its interactions with biological macromolecules.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties, such as its ability to act as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, [1,1’-Biphenyl]-4-amine, N,N-bis(4-methoxyphenyl)- is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in manufacturing processes.
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-4-amine, N,N-bis(4-methoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or interference with cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
[1,1’-Biphenyl]-4-amine: Lacks the methoxyphenyl groups, resulting in different chemical properties and applications.
N,N-Dimethyl-4-aminobiphenyl: Contains methyl groups instead of methoxyphenyl groups, leading to variations in reactivity and biological activity.
4-Methoxy-N-phenylbenzamide: Similar structure but with an amide group instead of an amine group, affecting its chemical behavior and uses.
Uniqueness
The presence of the methoxyphenyl groups in [1,1’-Biphenyl]-4-amine, N,N-bis(4-methoxyphenyl)- imparts unique chemical properties, such as increased electron-donating ability and enhanced stability. These features make the compound particularly valuable in specific applications, such as in the synthesis of advanced materials and in medicinal chemistry research.
Propiedades
Número CAS |
55087-76-8 |
|---|---|
Fórmula molecular |
C26H23NO2 |
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
N,N-bis(4-methoxyphenyl)-4-phenylaniline |
InChI |
InChI=1S/C26H23NO2/c1-28-25-16-12-23(13-17-25)27(24-14-18-26(29-2)19-15-24)22-10-8-21(9-11-22)20-6-4-3-5-7-20/h3-19H,1-2H3 |
Clave InChI |
PLNCGRLKUTXAOL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


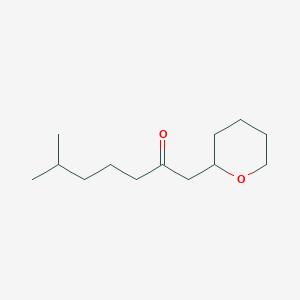

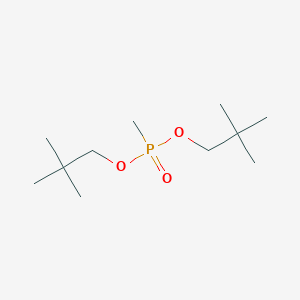
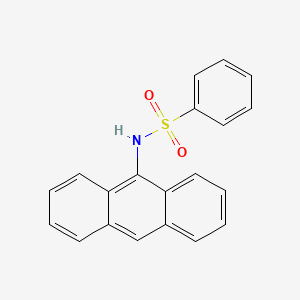
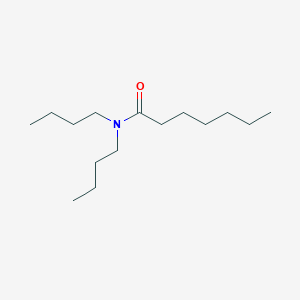
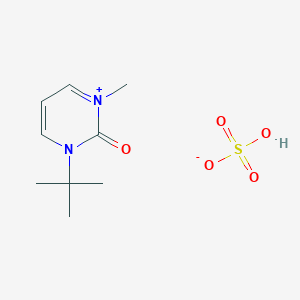
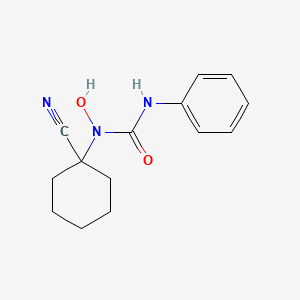
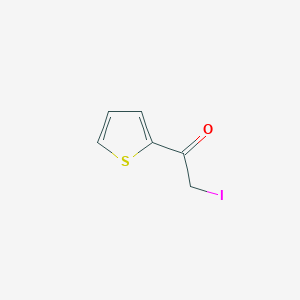
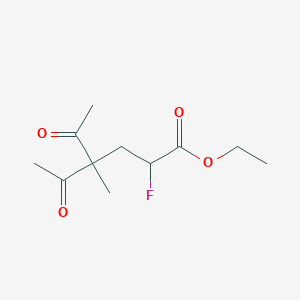
![N~1~,N~2~-Bis[(2-nitrophenyl)methyl]ethane-1,2-diamine](/img/structure/B14629900.png)
